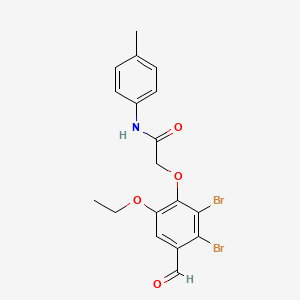

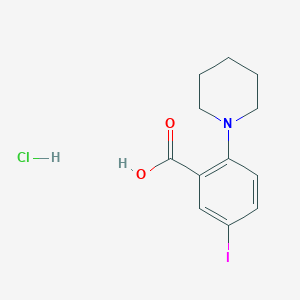

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as DBEFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the cell, allowing researchers to quantify ROS levels in real-time. This mechanism has been extensively studied and validated in various in vitro and in vivo models, making 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide a reliable tool for studying ROS in cells.

Biochemical and Physiological Effects

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for studying ROS. It does not interfere with cellular processes or cause toxicity in cells, making it an ideal probe for long-term studies. However, it is essential to note that the use of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo requires further investigation to determine its safety and potential side effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its high sensitivity and selectivity in detecting ROS in cells. It allows researchers to study ROS in real-time, providing valuable insights into the role of ROS in various diseases. Additionally, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is relatively easy to synthesize, making it readily available for researchers. However, it is essential to note that 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS.

Future Directions

There are several future directions for research on 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, including the development of new fluorescent probes for detecting other reactive species apart from ROS. Additionally, there is a need for further investigation into the safety and potential side effects of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo. Furthermore, the application of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in clinical studies for the diagnosis and treatment of various diseases requires further investigation. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and further studies are necessary to fully understand its capabilities and limitations.

Conclusion

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a valuable tool for studying ROS in cells, with potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Its high sensitivity and selectivity in detecting ROS make it a reliable tool for studying the role of ROS in various diseases. However, further investigation is necessary to fully understand its capabilities and limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and its continued development and use will undoubtedly contribute to advancing scientific knowledge in various fields.

Synthesis Methods

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dibromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide. This synthesis method has been successfully used by researchers to produce 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in the laboratory for various research purposes.

Scientific Research Applications

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to be highly sensitive and selective in detecting ROS in cells, making it a valuable tool for studying the role of ROS in various diseases.

properties

IUPAC Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWYQYVFQRINHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)

![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)